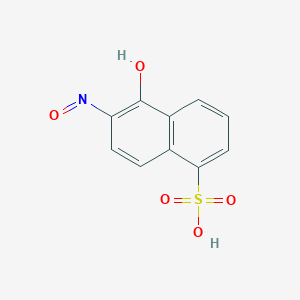
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is an organic compound belonging to the class of naphthalene derivatives. It is characterized by the presence of hydroxyl, nitroso, and sulfonic acid functional groups attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid typically involves the nitration of naphthalene derivatives followed by sulfonation and hydroxylation. One common method includes the nitration of 1-naphthol to form 5-nitro-1-naphthol, which is then sulfonated to yield 5-nitro-1-naphthol-6-sulfonic acid. Subsequent reduction of the nitro group to a nitroso group and hydroxylation results in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control to optimize the reaction rates and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The nitroso group can be reduced to an amino group.
Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like sulfuric acid or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 5-amino-6-hydroxy-naphthalene-1-sulfonic acid.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of colorants and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid involves its interaction with various molecular targets. The hydroxyl and nitroso groups can form hydrogen bonds and interact with active sites of enzymes, affecting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can modulate biochemical pathways and influence cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxynaphthalene-1-sulfonic acid: Lacks the nitroso group, resulting in different reactivity and applications.
6-Nitrosonaphthalene-1-sulfonic acid: Lacks the hydroxyl group, affecting its solubility and interaction with biological targets.
5-Amino-6-hydroxy-naphthalene-1-sulfonic acid: Contains an amino group instead of a nitroso group, leading to different chemical behavior.
Uniqueness
5-Hydroxy-6-nitrosonaphthalene-1-sulfonic acid is unique due to the presence of both hydroxyl and nitroso groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and analytical applications .
Eigenschaften
CAS-Nummer |
23253-13-6 |
|---|---|
Molekularformel |
C10H7NO5S |
Molekulargewicht |
253.23 g/mol |
IUPAC-Name |
5-hydroxy-6-nitrosonaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C10H7NO5S/c12-10-7-2-1-3-9(17(14,15)16)6(7)4-5-8(10)11-13/h1-5,12H,(H,14,15,16) |
InChI-Schlüssel |
LJXYJGREZPLWKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2O)N=O)C(=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


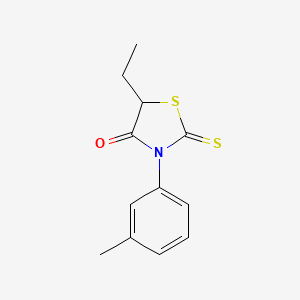

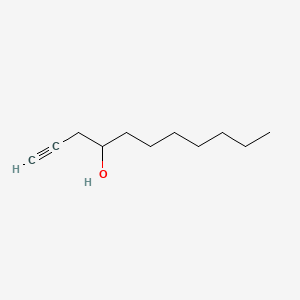
![1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B14700980.png)
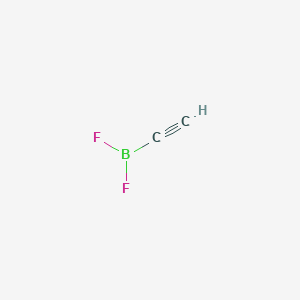


![1,1'-[(Dichloromethanediyl)disulfonyl]bis(4-chlorobenzene)](/img/structure/B14700991.png)
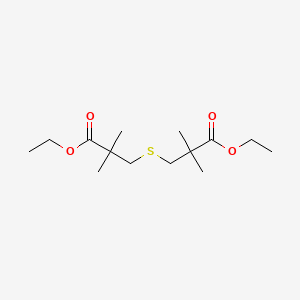



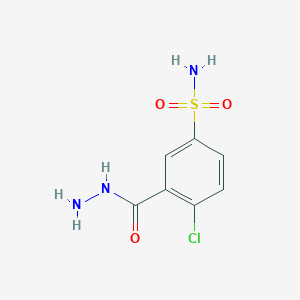
![1-(4-Methylbenzene-1-sulfonyl)-N-[(2-nitrophenyl)sulfanyl]-L-histidine](/img/structure/B14701029.png)
